molecular formula C14H24N4O2S B2752381 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421521-89-2

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2752381
CAS RN: 1421521-89-2
M. Wt: 312.43
InChI Key: DGBKHYKGHLPLOL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . The presence of the thiadiazole group could potentially contribute to the compound’s biological activity.


Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also have a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. The methoxyethyl and propyl groups would be attached to these rings .


Physical And Chemical Properties Analysis

Based on the components of this compound, it would likely be a solid at room temperature. The presence of the methoxyethyl group could make it somewhat soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of new pyridine derivatives, showcasing a method that could potentially be applied to the synthesis of compounds like N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. They evaluated the antimicrobial activity of these synthesized compounds, which could suggest similar research applications for the compound (Patel, Agravat, & Shaikh, 2011).

Analgesic and Anti-inflammatory Properties : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory properties. This approach highlights the potential for discovering new therapeutic agents through chemical synthesis, which could extend to the exploration of the analgesic and anti-inflammatory potential of this compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Profiles

Cannabinoid Receptor Antagonists : The structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists were explored by Lan et al. (1999). Such research underscores the potential pharmacological applications of structurally related compounds in modulating cannabinoid receptors, suggesting a possible area of investigation for this compound in neuroscience or pharmacology (Lan et al., 1999).

Innovative Therapeutic Agents

Novel Surfactants with Biological Activities : Abdelmajeid, Amine, and Hassan (2017) reported on the synthesis of novel scaffolds incorporating thiadiazolyl piperidine and other moieties, evaluating their antimicrobial activities. This work illustrates the versatility of incorporating piperidine into compounds for potential therapeutic applications, which could inform research on this compound as a novel agent with microbiological applications (Abdelmajeid, Amine, & Hassan, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Piperidine derivatives are found in many different classes of drugs and can have a wide range of biological activities .

Future Directions

Piperidine derivatives are a major focus of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are being developed . This compound, with its combination of a piperidine ring and a thiadiazole ring, could potentially be of interest in this field.

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-3-4-12-13(21-17-16-12)14(19)15-11-5-7-18(8-6-11)9-10-20-2/h11H,3-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBKHYKGHLPLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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